

ML364: A Potent Tool for Interrogating Protein Ubiquitination

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML364

Cat. No.: B609155

[Get Quote](#)

Application Notes and Protocols for Researchers

ML364 is a selective and potent small molecule inhibitor of Ubiquitin-Specific Protease 2 (USP2), a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability and function of numerous proteins involved in critical cellular processes. By inhibiting USP2, **ML364** provides a powerful chemical tool to investigate the intricate roles of protein ubiquitination in cell cycle progression, DNA damage repair, apoptosis, and cancer biology. These application notes provide an overview of **ML364**, its mechanism of action, and detailed protocols for its use in studying protein ubiquitination.

Mechanism of Action

ML364 directly binds to the catalytic site of USP2, preventing it from removing ubiquitin chains from its substrate proteins.^[1] This inhibition of deubiquitination leads to the accumulation of polyubiquitinated substrates, marking them for degradation by the 26S proteasome. The primary consequence of USP2 inhibition by **ML364** is the destabilization and subsequent degradation of key cellular proteins, thereby modulating their downstream signaling pathways.

Key Cellular Effects of ML364

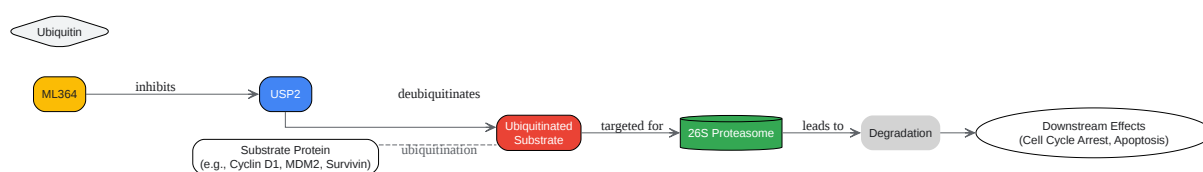
- **Cell Cycle Arrest:** **ML364** treatment leads to the degradation of Cyclin D1, a critical regulator of the G1/S phase transition, resulting in cell cycle arrest.^{[2][3][4][5][6]}

- Induction of Apoptosis: By promoting the degradation of anti-apoptotic proteins like Survivin, **ML364** can sensitize cancer cells to programmed cell death.[7]
- Modulation of the p53 Pathway: USP2 is known to stabilize MDM2, a negative regulator of the tumor suppressor p53.[8][9] Inhibition of USP2 by **ML364** can indirectly lead to the stabilization and activation of p53.

Quantitative Data for ML364

Parameter	Value	Target/System	Reference
IC50	1.1 μ M	USP2 (biochemical assay)	[2][3][4][5][6][10]
IC50	0.97 μ M	Cyclin D1 degradation (cell-based)	[3]
Kd	5.2 μ M	Direct binding to USP2	[2][10]

Signaling Pathway Affected by ML364



[Click to download full resolution via product page](#)

Caption: Mechanism of **ML364** action on protein ubiquitination.

Experimental Protocols

Here are detailed protocols for key experiments to study the effects of **ML364** on protein ubiquitination.

Cell Viability Assay

This protocol is to determine the cytotoxic effects of **ML364** on cancer cell lines.

Workflow:

Caption: Workflow for a cell viability assay.

Materials:

- Cancer cell lines (e.g., HCT116, MCF7, LNCaP)[2][10]
- Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- 96-well plates
- **ML364** stock solution (e.g., 10 mM in DMSO)
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **ML364** in a complete growth medium. A typical concentration range is 0.1 to 100 μ M. Include a DMSO-only control.
- Remove the old medium from the wells and add 100 μ L of the medium containing the different concentrations of **ML364**.
- Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Add the cell viability reagent to each well according to the manufacturer's instructions.

- Incubate for the recommended time.
- Measure the luminescence or absorbance using a plate reader.
- Calculate cell viability as a percentage of the DMSO-treated control and plot the dose-response curve to determine the IC50 value.

Western Blotting for Protein Degradation

This protocol is to analyze the effect of **ML364** on the protein levels of USP2 substrates.

Workflow:

Caption: Western blotting experimental workflow.

Materials:

- Cells treated with **ML364** (e.g., 10 μ M for 2-24 hours)[2][10]
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Cyclin D1, anti-MDM2, anti-Survivin, anti-USP2, anti-GAPDH or β -actin as a loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with the desired concentration of **ML364** for the indicated time.
- Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
- Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and add the chemiluminescent substrate.
- Visualize the protein bands using an imaging system.

Immunoprecipitation for Ubiquitination Assay

This protocol is to detect changes in the ubiquitination status of a specific protein following **ML364** treatment.

Workflow:

Caption: Immunoprecipitation workflow for ubiquitination.

Materials:

- Cells treated with **ML364** and a proteasome inhibitor (e.g., MG132)^[7]
- Lysis buffer (e.g., non-denaturing lysis buffer)
- Antibody against the protein of interest (for immunoprecipitation)

- Protein A/G agarose beads
- Anti-ubiquitin antibody (for western blotting)

Procedure:

- Treat cells with **ML364**. To observe the accumulation of ubiquitinated proteins, it is often necessary to co-treat with a proteasome inhibitor like MG132 (e.g., 10-20 μ M for 4-6 hours before lysis).[7]
- Lyse the cells and pre-clear the lysate with protein A/G beads.
- Incubate the lysate with the primary antibody against the protein of interest overnight at 4°C.
- Add protein A/G beads to capture the antibody-protein complexes.
- Wash the beads several times with lysis buffer to remove non-specific binding.
- Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
- Perform western blotting as described above, using an anti-ubiquitin antibody to detect the ubiquitinated forms of the protein.

By employing these protocols, researchers can effectively utilize **ML364** to dissect the roles of USP2 and the broader ubiquitin-proteasome system in various biological contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]

- 3. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibition of the Ubiquitin-specific Protease USP2 Accelerates cyclin D1 Degradation and Leads to Cell Cycle Arrest in Colorectal Cancer and Mantle Cell Lymphoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ML364 | USP2抑制剂 | MCE [medchemexpress.cn]
- To cite this document: BenchChem. [ML364: A Potent Tool for Interrogating Protein Ubiquitination]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609155#ml364-for-studying-protein-ubiquitination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com